molecular formula C13H12BrNOS B2742865 3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone CAS No. 93523-17-2

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone

Cat. No. B2742865
CAS RN: 93523-17-2
M. Wt: 310.21
InChI Key: MIXZWNKFQICKIW-UHFFFAOYSA-N
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Description

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone, also known as BTP, is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. BTP has been widely studied in recent years due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Bioactive Compounds

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone and related compounds play a significant role in the synthesis of bioactive molecules. For example, a study by Colella et al. (2018) describes the synthesis of thiazoles using a new synthon that includes a bromodifluoromethyl group, highlighting the potential for developing novel drug candidates (Colella et al., 2018). Additionally, Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide and amines, demonstrating the versatility of bromo-substituted compounds in medicinal chemistry (Lygin & Meijere, 2009).

Material Science and Organic Electronics

In material science, particularly in the field of organic electronics, bromoanilino compounds are used to enhance device performance. Liu et al. (2012) used 4-bromoanisole as a processing additive to control phase separation in organic photovoltaic devices, indicating the potential of bromo-substituted compounds in improving the efficiency of electronic devices (Liu et al., 2012).

Molecular Docking and Chemical Properties

The chemical properties and molecular docking potential of bromo-thiophene derivatives have been studied to understand their interaction with biological targets. Ramesh et al. (2020) conducted a comprehensive study on a bromo-based thiophen chalcone derivative, investigating its molecular structure, bonding, and potential for inhibiting monoamine oxidases (Ramesh et al., 2020).

properties

IUPAC Name

3-(4-bromoanilino)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS/c14-10-3-5-11(6-4-10)15-8-7-12(16)13-2-1-9-17-13/h1-6,9,15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXZWNKFQICKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromoanilino)-1-(2-thienyl)-1-propanone

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